![molecular formula C12H12O6 B1263547 3-[(2R)-2,3-Dihydroxypropyl]-6,8-dihydroxy-1H-2-benzopyran-1-one](/img/structure/B1263547.png)
3-[(2R)-2,3-Dihydroxypropyl]-6,8-dihydroxy-1H-2-benzopyran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2R)-2,3-Dihydroxypropyl]-6,8-dihydroxy-1H-2-benzopyran-1-one is a natural product found in Ampelomyces with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Applications :
- The development of novel synthesis methods for benzopyran-4-ones, including 2,3-disubstituted versions, offers potential in creating diverse libraries of these compounds for various applications (Harikrishnan & Showalter, 2000).
- Advances in green chemistry, exemplified by the use of poly(4-vinylpyridine) as a recyclable catalyst for synthesizing benzopyrans, align with environmental sustainability goals (Albadi, Mansournezhad, & Akbari Balout-Bangan, 2014).
Structural and Chemical Analysis :
- Research on sugar-based pyranoarenopyrans reveals their potential in organogel formation, showing how these compounds can self-assemble into complex structures (Roy et al., 2010).
- Studies involving TiO2 NPs-coated carbon nanotubes demonstrate the catalyst's efficiency in synthesizing benzopyran derivatives, highlighting the role of nanotechnology in this field (Abdolmohammadi, 2018).
Biological and Pharmacological Potential :
- Certain benzopyran derivatives, like phelligridins, have shown cytotoxic properties against cancer cell lines, suggesting their potential in cancer research (Mo et al., 2004).
- The study of HIV-1 protease inhibition by benzopyran-2-ones provides insights into the development of novel antiviral drugs (Tummino, Ferguson, Hupe, & Hupe, 1994).
Chemical Properties and Interactions :
- Investigations into the acid/base properties of hydroxylated benzopyrans provide valuable information on their chemical behavior in various environments, essential for pharmaceutical and material science applications (Alemán, 2000).
Eigenschaften
Molekularformel |
C12H12O6 |
|---|---|
Molekulargewicht |
252.22 g/mol |
IUPAC-Name |
3-[(2R)-2,3-dihydroxypropyl]-6,8-dihydroxyisochromen-1-one |
InChI |
InChI=1S/C12H12O6/c13-5-8(15)3-9-2-6-1-7(14)4-10(16)11(6)12(17)18-9/h1-2,4,8,13-16H,3,5H2/t8-/m1/s1 |
InChI-Schlüssel |
VILYFHCPBMAWFN-MRVPVSSYSA-N |
Isomerische SMILES |
C1=C2C=C(OC(=O)C2=C(C=C1O)O)C[C@H](CO)O |
Kanonische SMILES |
C1=C2C=C(OC(=O)C2=C(C=C1O)O)CC(CO)O |
Synonyme |
desmethyldiaportinol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



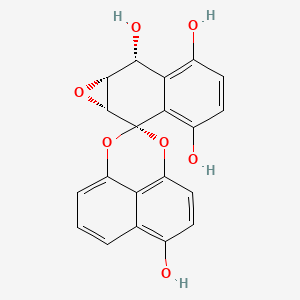
![alpha-(3-methylbut-2-en-1-yl)-omega-{4-[(2-acetamido-2-deoxy-alpha-D-glucopyranosyloxy)(hydroxy)phosphoryloxy]-2-methylbutyl}poly[(2E)-2-methylbut-2-ene-1,4-diyl]](/img/structure/B1263467.png)

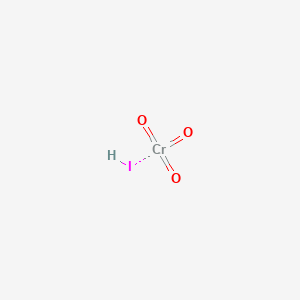
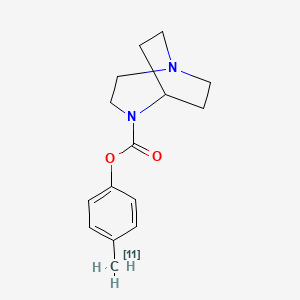

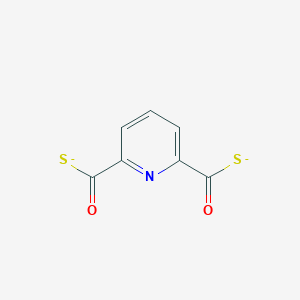
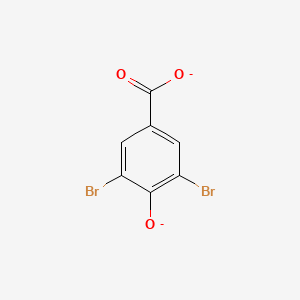
![3-[(Dodecylthiocarbonyl)Methyl]Glutarimide](/img/structure/B1263478.png)
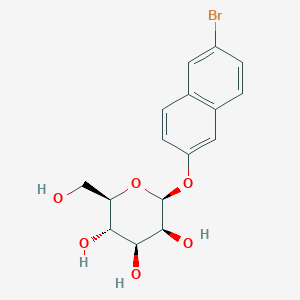

![[(2R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B1263486.png)

